2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one
Overview
Description
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is an organic compound belonging to the class of fluorenones It is characterized by a fused tricyclic structure with a ketone functional group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular Friedel-Crafts acylation of a suitable aromatic precursor. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols or hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted fluorenones with various functional groups.
Scientific Research Applications
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Fluorenone: A structurally related compound with a similar tricyclic structure but lacking the tetrahydro modification.
9-Fluorenone: Another related compound with a ketone group at the 9-position but without the tetrahydro structure.
Uniqueness
2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is unique due to its tetrahydro modification, which imparts different chemical and physical properties compared to its non-tetrahydro analogs
Properties
IUPAC Name |
1,2,3,4,4a,9a-hexahydrofluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7,10,12H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLIPKPQUNOLPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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